molecular formula C26H16Br4O9 B12369607 Acetic acid;(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate

Acetic acid;(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate

Cat. No.: B12369607
M. Wt: 792.0 g/mol
InChI Key: PKFXFGISTOWVCX-UHFFFAOYSA-N
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Description

Acetic acid;(6’-acetyloxy-2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple bromine atoms and a spiro linkage, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(6’-acetyloxy-2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by acetylation. The reaction conditions often require the use of solvents like chloroform or methanol and catalysts to facilitate the bromination and acetylation processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and acetylation processes under controlled conditions. The use of advanced reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of bromine and acetic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(6’-acetyloxy-2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce debrominated derivatives .

Scientific Research Applications

Acetic acid;(6’-acetyloxy-2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying bromination and acetylation reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;(6’-acetyloxy-2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate involves its interaction with specific molecular targets. The bromine atoms and acetyl groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    Acetoxyacetic acid: A simpler compound with similar acetyl and carboxyl groups but lacking the complex spiro and brominated structure.

    Acetylglycolic acid: Another related compound with acetyl and glycolic acid moieties.

Uniqueness

The uniqueness of acetic acid;(6’-acetyloxy-2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate lies in its complex structure, which includes multiple bromine atoms and a spiro linkage. This complexity imparts unique chemical and biological properties, distinguishing it from simpler analogs.

Properties

Molecular Formula

C26H16Br4O9

Molecular Weight

792.0 g/mol

IUPAC Name

acetic acid;(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate

InChI

InChI=1S/C24H12Br4O7.C2H4O2/c1-9(29)32-21-15(25)7-13-19(17(21)27)34-20-14(8-16(26)22(18(20)28)33-10(2)30)24(13)12-6-4-3-5-11(12)23(31)35-24;1-2(3)4/h3-8H,1-2H3;1H3,(H,3,4)

InChI Key

PKFXFGISTOWVCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)OC1=C(C=C2C(=C1Br)OC3=C(C(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Br)OC(=O)C)Br)Br

Origin of Product

United States

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